molecular formula C24H19BrFN5O4 B14749651 4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide CAS No. 200418-22-0

4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide

Cat. No.: B14749651
CAS No.: 200418-22-0
M. Wt: 540.3 g/mol
InChI Key: ZMTNWKZVBWZJDX-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic structure centered on an indole carboxamide scaffold. Key substituents include a bromine atom at the 4-position of the indole ring, a fluoro-substituted phenyl group linked via an oxomethyl bridge, and a 3-nitro-4-pyridinylamino methyl group.

Properties

CAS No.

200418-22-0

Molecular Formula

C24H19BrFN5O4

Molecular Weight

540.3 g/mol

IUPAC Name

4-bromo-3-[3-fluoro-4-[[(3-nitropyridin-4-yl)amino]methyl]benzoyl]-N,N-dimethylindole-1-carboxamide

InChI

InChI=1S/C24H19BrFN5O4/c1-29(2)24(33)30-13-16(22-17(25)4-3-5-20(22)30)23(32)14-6-7-15(18(26)10-14)11-28-19-8-9-27-12-21(19)31(34)35/h3-10,12-13H,11H2,1-2H3,(H,27,28)

InChI Key

ZMTNWKZVBWZJDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)C3=CC(=C(C=C3)CNC4=C(C=NC=C4)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and Suzuki-Miyaura coupling . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Brominated Analogs :

  • 4-bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide (): Shares bromine and nitro substituents but uses a pyrazole core instead of indole. Bromine likely increases lipophilicity, while the nitro group may enhance electrophilic reactivity. The pyrazole core could confer different binding kinetics compared to indole-based systems .
  • N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (): Contains bromine and trifluoromethyl groups, which improve metabolic stability and membrane permeability. However, the absence of a heterocyclic core limits direct functional comparison .

Fluorinated Analogs :

  • N-(4-bromo-2-fluorophenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide (): Combines bromine and fluorine on an aromatic ring with a pyrrolidine-carboxamide core. Fluorine’s electronegativity may stabilize adjacent bonds, while the pyrrolidine ring introduces conformational flexibility absent in the rigid indole structure .
  • 3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide (): Features bromine and difluorophenyl groups on a pyridine scaffold. The difluorophenyl moiety may enhance π-π stacking interactions, similar to the fluoro-phenyl group in the target compound .

Nitro-Substituted Analogs :

  • Step 2c: N-(3-Acetamido-4-methylphenyl)-3-(4-amino-2-methylphenyl)-1-methyl-1H-indazole-5-carboxamide (): Contains a nitro group indirectly via synthetic intermediates.
Core Structure Comparisons
Compound Name Core Structure Key Substituents Potential Implications
Target Compound Indole 4-Br, 3-fluoro-phenyl-oxomethyl, 3-nitro-4-pyridinylamino methyl Indole’s planar structure supports aromatic interactions; Br/F enhance bioavailability
4-bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide () Pyrazole 4-Br, 4-nitro-pyrazole Pyrazole’s smaller core may reduce steric hindrance for target binding
N-(4-bromo-2-fluorophenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide () Pyrrolidine 4-Br, 2-F-phenyl, 5-oxo-pyrrolidine Pyrrolidine’s flexibility may improve solubility but reduce target specificity
3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]...benzamide () Pyridine 3-Br, 2,4-difluorophenyl-methoxy, N,N-dimethyl Pyridine’s basicity and fluorine’s electronegativity may enhance binding affinity
Functional Group Analysis
  • Fluorine (F): Enhances metabolic stability and electrostatic interactions. The target compound’s 3-fluoro substitution may reduce oxidative metabolism compared to non-fluorinated analogs .
  • The 3-nitro group on the pyridine ring in the target compound could influence binding to nitro-specific enzymes .

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